molecular formula C16H20N4O3S2 B11014126 2-(cyclopropylamino)-4-methyl-N-[2-(4-sulfamoylphenyl)ethyl]-1,3-thiazole-5-carboxamide

2-(cyclopropylamino)-4-methyl-N-[2-(4-sulfamoylphenyl)ethyl]-1,3-thiazole-5-carboxamide

Cat. No.: B11014126
M. Wt: 380.5 g/mol
InChI Key: XOVAYYNKOJFRAW-UHFFFAOYSA-N
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Description

2-(cyclopropylamino)-4-methyl-N-[2-(4-sulfamoylphenyl)ethyl]-1,3-thiazole-5-carboxamide is a thiazole-based carboxamide derivative characterized by:

  • 4-Methylthiazole core: Enhances lipophilicity and influences binding interactions .
  • Sulfamoylphenyl ethyl moiety: Likely contributes to solubility and target engagement via hydrogen bonding .

Properties

Molecular Formula

C16H20N4O3S2

Molecular Weight

380.5 g/mol

IUPAC Name

2-(cyclopropylamino)-4-methyl-N-[2-(4-sulfamoylphenyl)ethyl]-1,3-thiazole-5-carboxamide

InChI

InChI=1S/C16H20N4O3S2/c1-10-14(24-16(19-10)20-12-4-5-12)15(21)18-9-8-11-2-6-13(7-3-11)25(17,22)23/h2-3,6-7,12H,4-5,8-9H2,1H3,(H,18,21)(H,19,20)(H2,17,22,23)

InChI Key

XOVAYYNKOJFRAW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)NC2CC2)C(=O)NCCC3=CC=C(C=C3)S(=O)(=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(cyclopropylamino)-4-methyl-N-[2-(4-sulfamoylphenyl)ethyl]-1,3-thiazole-5-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thioamide and a haloketone under basic conditions.

    Introduction of the Cyclopropylamino Group: The cyclopropylamino group can be introduced via nucleophilic substitution reactions using cyclopropylamine.

    Attachment of the Sulfamoylphenyl Group: The sulfamoylphenyl group can be attached through a coupling reaction with a suitable sulfonamide derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(Cyclopropylamino)-4-methyl-N-[2-(4-sulfamoylphenyl)ethyl]-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

2-(Cyclopropylamino)-4-methyl-N-[2-(4-sulfamoylphenyl)ethyl]-1,3-thiazole-5-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.

    Biological Research: It is used in studies to understand its interactions with biological targets and its effects on cellular processes.

    Pharmaceutical Development: The compound is explored for its potential use in drug development, including its pharmacokinetics and pharmacodynamics.

    Industrial Applications: It may be used as an intermediate in the synthesis of other complex molecules with industrial relevance.

Mechanism of Action

The mechanism of action of 2-(cyclopropylamino)-4-methyl-N-[2-(4-sulfamoylphenyl)ethyl]-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit enzymes involved in cell proliferation, leading to anti-cancer effects.

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

The compound’s structural analogs differ primarily in substituents on the thiazole core and the amine/aryl groups. Key comparisons include:

Compound Name R1 (Thiazole-2) R2 (Amine/Amide) Molecular Weight Notable Features
Target Compound Cyclopropylamino 4-Sulfamoylphenethyl Not provided Sulfamoyl group for solubility
4-Methyl-N-[2-(4-morpholinyl)ethyl]-2-(3,4,5-trimethoxyphenyl)-1,3-thiazole-5-carboxamide 3,4,5-Trimethoxyphenyl Morpholinylethyl 421.51 Trimethoxyphenyl (electron-rich, potential tubulin binding)
N-(2-Chloro-6-methylphenyl)-2-({6-[4-(2-hydroxyethyl)piperazin-1-yl]-2-methylpyrimidin-4-yl}amino)-1,3-thiazole-5-carboxamide Chlorophenyl Piperazine-hydroxyethyl 507.48 Chlorine for lipophilicity; piperazine for solubility
4-Methyl-2-[[[(4-methylcyclohexyl)amino]carbonyl]amino]-N-(2,4,6-trimethylphenyl)-5-thiazolecarboxamide Methylcyclohexyl Trimethylphenyl Not provided Bulky substituents for steric hindrance

Key Observations :

  • The sulfamoyl group in the target compound may improve aqueous solubility compared to morpholinyl or trimethoxyphenyl groups .

Example :

  • describes the synthesis of 4-methyl-2-(4-pyridinyl)thiazole-5-carboxamides via coupling with amines, analogous to the target compound’s sulfamoylphenethyl group .

Pharmacological Activity

While activity data for the target compound is absent, analogs highlight trends:

  • Anticancer activity: Thiazole derivatives like 2-(2-(4-methyl-2-phenylthiazole-5-carbonyl) hydrazono)-N′-phenylpropane hydrazonoyl chlorides show IC50 values as low as 1.61 µg/mL against HepG-2 cells .
  • Kinase inhibition: Virtual docking studies (e.g., ’s purine-based compound) suggest that cyclopropylamino groups enhance binding affinity in enzyme active sites .

Structure-Activity Relationships (SAR) :

  • Electron-withdrawing groups (e.g., sulfamoyl) may improve target engagement via hydrogen bonding .
  • Bulky substituents (e.g., trimethoxyphenyl in ) could enhance selectivity but reduce bioavailability.

Computational and Crystallographic Insights

  • Docking studies: highlights the importance of cyclopropylamino groups in optimizing fit within enzyme active sites .

Biological Activity

2-(cyclopropylamino)-4-methyl-N-[2-(4-sulfamoylphenyl)ethyl]-1,3-thiazole-5-carboxamide is a synthetic compound that features a thiazole ring, a cyclopropylamino group, and a sulfonamide moiety. This unique combination of functional groups suggests potential for diverse biological activities, particularly in the fields of antimicrobial and anti-inflammatory research.

Chemical Structure

The chemical structure of the compound can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C15H18N4O2S

Biological Activities

Research has indicated a range of biological activities associated with this compound:

  • Antimicrobial Activity : The compound exhibits significant antimicrobial properties, which are attributed to the thiazole ring that often enhances interaction with microbial targets.
  • Anti-inflammatory Effects : The presence of the sulfonamide group is known to confer anti-inflammatory properties, making this compound a candidate for treating inflammatory conditions.
  • Mechanism of Action : Interaction studies suggest that the compound may inhibit specific enzymes or receptors involved in inflammatory pathways, although detailed mechanisms require further elucidation.

Research Findings and Case Studies

Several studies have evaluated the biological activity of this compound:

  • A study demonstrated that derivatives of thiazole compounds, including this one, showed promising results in inhibiting bacterial growth in vitro. The minimum inhibitory concentration (MIC) values indicated effectiveness against various strains of bacteria.
  • In another investigation focusing on anti-inflammatory properties, the compound was tested in animal models where it significantly reduced markers of inflammation compared to controls.

Comparative Analysis with Similar Compounds

The following table summarizes the biological activities of structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
4-Amino-N-[2-(4-sulfamoylphenyl)ethyl]-1,3-thiazole-5-carboxamideSimilar thiazole structureAntimicrobial
N-(cyclopropyl)benzene sulfonamideContains cyclopropyl and sulfonamideAntibacterial
2-(methylthio)-4-methylthiazoleThiazole ring with sulfur substituentAntifungal

This comparison highlights the unique combination of functional groups in this compound that may confer distinct biological activities not present in other similar compounds.

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